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Compound of Interest

Compound Name: Aniline nitrate

Cat. No.: B1235615 Get Quote

Molecular Geometry and Structure
Theoretical studies have successfully modeled the geometry of the anilinium nitrate ion pair,

primarily utilizing Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[1] The

optimized molecular structure is then compared with experimental data from X-ray diffraction to

validate the computational methods.[1]

The anilinium nitrate crystal consists of anilinium cations (C₆H₈N⁺) and nitrate anions (NO₃⁻)

arranged in alternating organic and inorganic layers. The organic layers contain the aromatic

groups, while the inorganic layers are composed of the ammonium groups and nitrate ions.[2]

Computational Protocols
The primary computational approach for studying the anilinium nitrate ion pair involves

geometry optimization followed by frequency calculations. This workflow allows for the

determination of the minimum energy structure and the characterization of its vibrational

modes.

Methodology:

Software: Calculations are commonly performed using software packages like Gaussian03.

Levels of Theory: A range of theoretical methods are employed, including:

Hartree-Fock (HF).[1]
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Density Functional Theory (DFT) with various functionals such as B3LYP, BLYP, and

B3PW91.[1]

Basis Sets: The 6-31G(d) basis set is frequently used for these calculations.[1]

The general workflow is depicted below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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